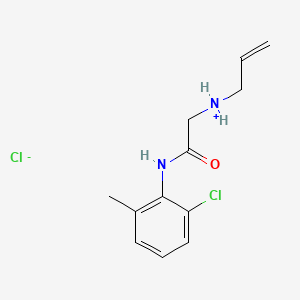![molecular formula C19H39ClN2S B14448427 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 78873-70-8](/img/structure/B14448427.png)
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an imidazolium ring. This compound is part of the ionic liquid family, known for their low melting points and high thermal stability. Ionic liquids are often used as solvents and catalysts in various chemical reactions due to their unique properties.
Preparation Methods
The synthesis of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkyl halide, followed by the introduction of the tetradecylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolium ring, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The imidazolium ring can interact with various enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride include:
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Lacks the long alkyl chain, resulting in different interactions with biological membranes and proteins.
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride: Contains a pyridinium ring instead of an imidazolium ring, leading to different chemical reactivity and biological effects.
These comparisons highlight the unique properties of this compound, particularly its long alkyl chain and imidazolium ring, which contribute to its distinct chemical and biological activities.
Properties
CAS No. |
78873-70-8 |
|---|---|
Molecular Formula |
C19H39ClN2S |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
1-methyl-3-(tetradecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
InChI Key |
KPFHISQFLZUQME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSCN1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


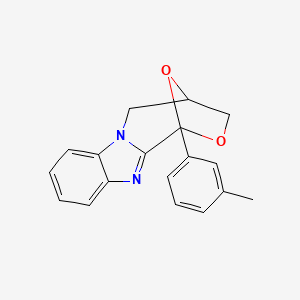
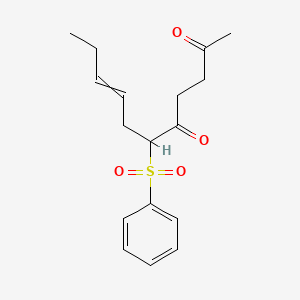
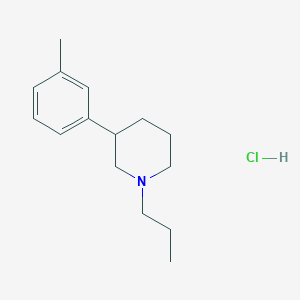
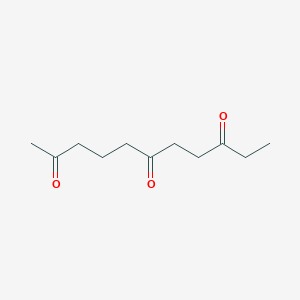
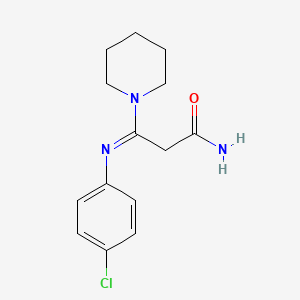
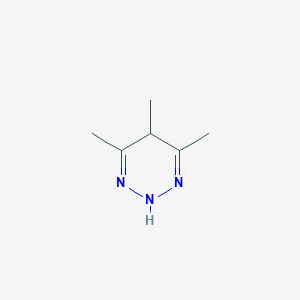
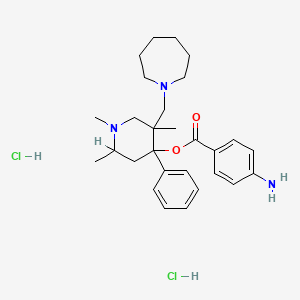
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
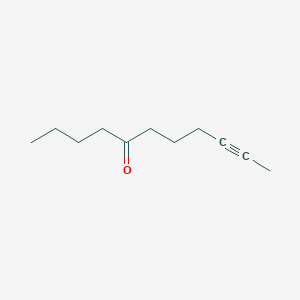
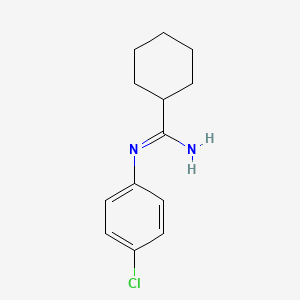
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

